molecular formula C20H20N2O5 B3831711 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B3831711
M. Wt: 368.4 g/mol
InChI Key: FLNILAGGBWVSBS-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an intricate arrangement of functional groups, including an acetamido group, a phenylprop-2-enoyl group, and a hydroxyphenyl group, which contribute to its diverse chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetamido group can be reduced to form amines or other reduced products.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the acetamido group can produce primary amines.

Scientific Research Applications

2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid include other acetamido and hydroxyphenyl derivatives, such as:

  • 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid
  • 3-(4-Hydroxyphenyl)propionic acid
  • 4-Hydroxyphenylacetic acid

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-11,18,24H,12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNILAGGBWVSBS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.